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Introduction
Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent effective against a

variety of enveloped and non-enveloped RNA and DNA viruses.[1][2] It is licensed for the

prophylaxis and treatment of influenza A and B in Russia and China.[1] The primary

mechanism of action for umifenovir against influenza virus is the inhibition of viral entry into the

host cell.[3][4] It targets the hemagglutinin (HA) protein on the surface of the virus, stabilizing

its pre-fusion conformation and preventing the conformational changes required for the fusion

of the viral envelope with the endosomal membrane.[3][4] This effectively traps the virus within

the endosome, halting the release of the viral genome into the cytoplasm.[3] Umifenovir has

also demonstrated immunomodulatory effects, including the induction of interferon.[3] Its

potential efficacy against other viruses, including coronaviruses like SARS-CoV-2, has been a

subject of significant research.[5][6][7][8][9]

This document provides detailed protocols for conducting in vitro antiviral assays to evaluate

the efficacy of umifenovir hydrochloride monohydrate. It includes methodologies for

determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration

(CC50), which are crucial for calculating the selectivity index (SI), a key indicator of a drug's

therapeutic window.[10]
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Data Presentation
The antiviral activity and cytotoxicity of umifenovir are summarized in the table below. These

values are essential for assessing the drug's potency and safety profile in a preclinical setting.

Virus Cell Line EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Reference

Human

Coronavirus

229E (HCoV-

229E)

Vero E6 10.0 ± 0.5 >100 >10 [6][7][8]

Human

Coronavirus

OC43 (HCoV-

OC43)

Vero E6 9.0 ± 0.4 >100 >10.8 [6][7][8]

SARS-CoV-2 Vero E6
15.37 ± 3.6 to

28.0 ± 1.0
>100 >3.5-6.5 [6][7][8]

Zika Virus

(ZIKV)
Vero

10.57 ± 0.74

to 19.16 ±

0.29

18.69 ± 0.1 to

89.72 ± 0.19
Varies [1]

West Nile

Virus (WNV)
Vero

10.57 ± 0.74

to 19.16 ±

0.29

18.69 ± 0.1 to

89.72 ± 0.19
Varies [1]

Tick-Borne

Encephalitis

Virus (TBEV)

Vero

10.57 ± 0.74

to 19.16 ±

0.29

18.69 ± 0.1 to

89.72 ± 0.19
Varies [1]

Coxsackievir

us B4 (CVB4)

HeLa, Mouse

Cardiomyocyt

es

Dose-

dependent

increase in

cell survival

at 4, 8, and

12 µM

Not specified Not specified [11]
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Experimental Protocols
General Cell and Virus Culture

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus

assays, while Vero E6 cells are suitable for a broad range of viruses, including

coronaviruses.[3][6]

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium

(MEM) supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and

streptomycin (100 µg/mL) is typically used. For antiviral assays, the FBS concentration is

often reduced to 2%.[12]

Virus Propagation: Virus stocks are prepared by infecting susceptible cell lines. The virus

titer is determined using standard methods such as a plaque assay or a 50% tissue culture

infectious dose (TCID50) assay.

Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of umifenovir that is toxic to the host cells. It is

performed in parallel with the antiviral assay.[13][14]

Materials:

96-well cell culture plates

Host cells (e.g., Vero E6, MDCK)

Umifenovir hydrochloride monohydrate stock solution (dissolved in DMSO)

Cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 4 x 10⁴ cells/well and

incubate for 24 hours at 37°C with 5% CO₂.

Drug Treatment: Prepare serial dilutions of umifenovir in culture medium. Remove the old

medium from the cells and add 100 µL of the medium containing various drug

concentrations. Include "cell control" wells with medium only.

Incubation: Incubate the plate for 48-72 hours at 37°C, corresponding to the duration of the

antiviral assay.

MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution

to each well. Incubate for 2-4 hours at 37°C.

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to

each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 540 nm or 570 nm using a microplate reader.

Calculation: The CC50 value is calculated by regression analysis of the dose-response

curve, representing the concentration that reduces cell viability by 50%.

Antiviral Assay: Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication by measuring the

reduction in the number of viral plaques.[3][15]

Materials:

24-well or 48-well cell culture plates

Host cells (e.g., MDCK for influenza)

Influenza virus stock of known titer

Umifenovir stock solution

Cell culture medium
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TPCK-treated trypsin (for influenza virus)

Overlay medium (e.g., containing 1.2% Avicel or 0.8% agarose)

Fixing solution (e.g., 10% formaldehyde)

Staining solution (e.g., 0.1% crystal violet)

Procedure:

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the

cells with a dilution of virus that will produce 50-100 plaques per well and incubate for 1 hour

at 37°C.

Drug Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium

containing serial dilutions of umifenovir. Include "virus control" wells (no drug) and "cell

control" wells (no virus, no drug).

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are

visible in the virus control wells.

Plaque Visualization: Remove the overlay medium. Fix the cells with the fixing solution and

then stain with the staining solution.

Data Analysis: Count the number of plaques in each well. The EC50 value is the

concentration of umifenovir that reduces the number of plaques by 50% compared to the

virus control.

Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for high-throughput screening and measures the ability of a compound to

protect cells from virus-induced cell death (cytopathic effect).[10][12]

Materials:

96-well cell culture plates
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Host cells

Virus stock

Umifenovir stock solution

Cell culture medium

Cell viability reagent (e.g., MTT, Neutral Red)

Procedure:

Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.

Drug Treatment and Infection: Add serial dilutions of umifenovir to the wells. Subsequently,

add the virus at a predetermined multiplicity of infection (MOI). Include "virus control" (cells +

virus, no drug), "cell control" (cells only), and "drug toxicity control" (cells + drug, no virus)

wells.

Incubation: Incubate the plates at 37°C until at least 80% CPE is observed in the virus

control wells (typically 2-5 days).

Quantification of Cell Viability: Measure cell viability using an appropriate method, such as

the MTT assay described above.

Calculation: The EC50 is the concentration of the compound that provides 50% protection

against virus-induced cell death.
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Caption: Workflow for CPE Inhibition and Cytotoxicity Assays.
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Caption: Mechanism of Action of Umifenovir against Influenza Virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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